Ceftaroline Fosamil is a cephalosporin prodrug. [] Its active metabolite, Ceftaroline, exhibits broad-spectrum bactericidal activity against various bacteria. [] In scientific research, Ceftaroline Fosamil serves as a valuable tool for investigating:
Ceftaroline fosamil acetate is classified as a prodrug of ceftaroline, which is an injectable cephalosporin antibiotic. It is designed to enhance water solubility and improve pharmacokinetic properties. The compound is derived from the natural product cephalosporin C and is specifically engineered to target resistant Gram-positive and Gram-negative bacteria. The active moiety, ceftaroline, exhibits broad-spectrum activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae .
The synthesis of ceftaroline fosamil acetate involves several key steps. A common method utilizes (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid as a starting material. The synthesis process typically includes:
Ceftaroline fosamil acetate has a complex molecular structure characterized by the following formula:
The structure includes several functional groups:
The stereochemistry at specific centers (notably at the C-7 position) is critical for its biological activity .
Ceftaroline fosamil undergoes various chemical reactions during its synthesis and metabolism:
These reactions highlight the importance of stability and reactivity in the design of pharmaceutical compounds.
Ceftaroline exerts its bactericidal effect primarily through binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. By inhibiting these proteins, ceftaroline disrupts cell wall integrity, leading to bacterial lysis and death. Its ability to bind to multiple PBPs makes it effective against resistant strains of bacteria .
The rapid conversion from ceftaroline fosamil to ceftaroline in plasma enhances its therapeutic efficacy against infections caused by resistant pathogens.
Ceftaroline fosamil acetate exhibits several notable physical and chemical properties:
These properties are essential for ensuring effective delivery and bioavailability in clinical settings .
Ceftaroline fosamil acetate is primarily used in clinical settings for treating complicated skin and skin structure infections as well as community-acquired pneumonia caused by susceptible bacteria. Its broad-spectrum activity makes it particularly valuable in treating infections that are resistant to other antibiotics .
Additionally, ongoing research continues to explore potential applications against other resistant bacterial strains, expanding its therapeutic use beyond current indications.
Ceftaroline fosamil acetate originates from strategic structural modifications of the fourth-generation cephalosporin cefozopran. Key alterations focus on the C-7 acyl moiety and the C-3 side chain to enhance binding affinity to penicillin-binding protein 2a (PBP2a), the mechanism underpinning methicillin resistance in Staphylococcus aureus (MRSA). The C-7 side chain incorporates an (ethoxyimino) group that mimics the D-Ala-D-Ala terminus of peptidoglycan, enabling allosteric opening of PBP2a’s active site [1] [4]. Concurrently, the C-3 position features a 2-thiazolythio spacer linked to a 4-(1-methylpyridinium)-thiazole group, which improves penetration through the peptidoglycan layer of Gram-positive bacteria and stabilizes the β-lactam-PBP2a complex [1] [9]. These modifications collectively confer a >16-fold increase in potency against MRSA (MIC₉₀ = 2 mg/L) compared to ceftriaxone (MIC₉₀ > 32 mg/L) [1].
Table 1: Structural Comparison of Cefozopran and Ceftaroline Fosamil
Structural Feature | Cefozopran | Ceftaroline Fosamil | Functional Impact |
---|---|---|---|
C-7 Acyl Moiety | Standard aminothiazole | (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetamido | PBP2a affinity via molecular mimicry |
C-3 Substituent | Heterocyclic quaternary amine | 4-(1-Methylpyridinium)-thiazole-2-thio | Enhanced Gram-positive penetration |
Anti-MRSA Activity (MIC₉₀) | Limited | 2 mg/L | Binds PBP2a (IC₅₀ = 0.16 mg/L) |
Ceftaroline’s inherent zwitterionic nature limits aqueous solubility (2.3 mg/mL), necessitating prodrug derivatization for clinical delivery. Ceftaroline fosamil—an N-phosphono prodrug—addresses this via a phosphonoamino-thiadiazole group attached to the C-7 side chain. The prodrug’s chemical structure is (6R,7R)-7-{(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetamido}-3-{[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate monoacetate monohydrate [1] [9]. Enzymatic hydrolysis by plasma phosphatases rapidly converts the prodrug to bioactive ceftaroline, with a hydrolysis half-life of <5 minutes in vivo [5]. Stability studies revealed that the amorphous form of ceftaroline fosamil degrades rapidly even at 8°C, prompting development of the crystalline monoacetic acid solvate to enhance shelf-life. This form maintains integrity under controlled humidity (optimal moisture: 3%) and reduces hydrolysis-driven degradation during storage [5] [9].
Table 2: Hydrolysis Kinetics of Ceftaroline Fosamil Prodrug
Form | Storage Conditions | Degradation Rate | Bioactivation Pathway |
---|---|---|---|
Amorphous Free Form | 8°C, dry environment | High (days-weeks) | Uncontrolled hydrolysis to impurities |
Crystalline Monoacetate | 25°C, 60% relative humidity | Low (years) | Phosphatase-mediated to ceftaroline |
The crystalline form of ceftaroline fosamil acetate (monoacetic acid solvate monohydrate) is critical for pharmaceutical stability. Initial lyophilized amorphous solids exhibited poor chemical stability, decomposing within weeks at refrigerated temperatures [5]. Exhaustive crystallization screening identified acetic acid solvation as optimal, yielding crystals with enhanced thermodynamic stability. Key parameters include:
This crystalline form reduces degradation products by >90% compared to amorphous counterparts when stored at 25°C for 24 months. FTIR spectroscopy confirms stability via preserved peaks at 1,720 cm⁻¹ (C=O stretch) and 1,050 cm⁻¹ (P=O stretch), indicating minimal bond cleavage [5] [9].
Table 3: Characteristics of Ceftaroline Fosamil Acetate Crystal Form A
Property | Specification | Analytical Method |
---|---|---|
Crystal Morphology | Prismatic needles | Scanning electron microscopy |
PXRD Peaks (2θ) | 5.2°, 10.4°, 15.6°, 18.9° | Powder X-ray diffraction |
Optimal Moisture Content | 2.5–3.5% | Karl Fischer titration |
Degradation Products | <2% after 24 months at 25°C | HPLC-UV |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7